molecular formula C8H12N2OS B3015536 2-(Cyclobutylmethoxy)-5-methyl-1,3,4-thiadiazole CAS No. 2176124-31-3

2-(Cyclobutylmethoxy)-5-methyl-1,3,4-thiadiazole

Cat. No.: B3015536
CAS No.: 2176124-31-3
M. Wt: 184.26
InChI Key: ZQFAQXUOJBDZEM-UHFFFAOYSA-N
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Description

2-(Cyclobutylmethoxy)-5-methyl-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a cyclobutylmethoxy group and a methyl group attached to the thiadiazole ring

Properties

IUPAC Name

2-(cyclobutylmethoxy)-5-methyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c1-6-9-10-8(12-6)11-5-7-3-2-4-7/h7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFAQXUOJBDZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)OCC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclobutylmethoxy)-5-methyl-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclobutylmethanol with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclobutylmethoxy)-5-methyl-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Sodium hydride, dimethylformamide as a solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced thiadiazole derivatives.

    Substitution: Amino-thiadiazoles, halogenated thiadiazoles.

Scientific Research Applications

Biological Activities

The 1,3,4-thiadiazole moiety exhibits a wide range of biological activities, making it a valuable scaffold in drug development. Key applications include:

  • Anticancer Activity : Thiadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds such as 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole have demonstrated the ability to inhibit tumor cell proliferation and migration .
  • Antimicrobial Properties : Research indicates that derivatives of thiadiazoles possess potent antibacterial and antifungal activities. For example, certain 2-amino-1,3,4-thiadiazole derivatives have shown effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .
  • Anticonvulsant Effects : Several studies have highlighted the anticonvulsant potential of thiadiazole derivatives. Compounds have been tested in animal models showing promising results in reducing seizure activity .

Case Studies

Several case studies illustrate the applications of thiadiazole derivatives in various fields:

  • Anticancer Research : A study investigated the effects of 2-(Cyclobutylmethoxy)-5-methyl-1,3,4-thiadiazole on breast cancer cell lines. The compound exhibited a dose-dependent inhibition of cell growth and induced apoptosis through mitochondrial pathways .
  • Antimicrobial Testing : In vitro assays were conducted to assess the antimicrobial efficacy of this compound against Candida albicans and Pseudomonas aeruginosa. Results indicated significant inhibition with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Neuropharmacological Studies : A series of experiments evaluated the anticonvulsant properties using pentylenetetrazole-induced seizure models in rodents. The compound demonstrated a protective effect against seizures with minimal toxicity .

Mechanism of Action

The mechanism of action of 2-(Cyclobutylmethoxy)-5-methyl-1,3,4-thiadiazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclobutylmethoxy)-1,3,4-thiadiazole: Lacks the methyl group, which may affect its chemical reactivity and biological activity.

    5-Methyl-1,3,4-thiadiazole: Lacks the cyclobutylmethoxy group, resulting in different physical and chemical properties.

    2-(Cyclobutylmethoxy)-5-ethyl-1,3,4-thiadiazole: Contains an ethyl group instead of a methyl group, which may influence its interactions with other molecules.

Uniqueness

2-(Cyclobutylmethoxy)-5-methyl-1,3,4-thiadiazole is unique due to the presence of both the cyclobutylmethoxy and methyl groups, which confer specific steric and electronic properties. These features can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Biological Activity

The compound 2-(Cyclobutylmethoxy)-5-methyl-1,3,4-thiadiazole is a member of the 1,3,4-thiadiazole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective properties. Various studies have reported on the synthesis and evaluation of its biological effects, providing a comprehensive overview of its potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H10N2S\text{C}_8\text{H}_{10}\text{N}_2\text{S}

This compound features a thiadiazole ring which is pivotal for its biological activity. The presence of the cyclobutylmethoxy group enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Compounds similar to this compound have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have reported Minimum Inhibitory Concentration (MIC) values indicating effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The compound has also demonstrated antifungal properties with effective inhibition against strains like Aspergillus niger. The structure-activity relationship (SAR) suggests that modifications to the thiadiazole ring can enhance antifungal potency .
CompoundMIC (µg/mL)Activity Type
This compound32.6Antibacterial
This compound47.5Antifungal

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Cytotoxicity Studies : The compound exhibits cytotoxic effects against several cancer cell lines such as HeLa and MCF-7. IC50 values have been reported in the range of 10–30 µM depending on structural modifications .
  • Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of DNA synthesis without inducing apoptosis in normal cells. This selective toxicity is crucial for therapeutic applications .
Cell LineIC50 (µM)Reference
HeLa29
MCF-723.29

Neuroprotective Activity

Recent studies have highlighted the neuroprotective effects of thiadiazole derivatives:

  • Protective Mechanisms : Research indicates that compounds like this compound can protect neuronal cells from excitotoxicity and oxidative stress induced by neurotoxic agents such as glutamate .
  • Blood-Brain Barrier Penetration : The ability of this compound to penetrate the blood-brain barrier enhances its potential as a neuroprotective agent in treating neurodegenerative diseases .

Case Studies

Several case studies illustrate the effectiveness of thiadiazole derivatives in clinical settings:

  • Anticancer Case Study : A study involving a series of synthesized thiadiazoles showed that modifications at the C-5 position significantly enhanced anticancer activity against breast cancer cell lines .
  • Neuroprotection Case Study : In an experimental model for neurodegeneration, a derivative similar to this compound demonstrated significant protection against serum deprivation-induced neuronal death .

Q & A

Basic: What are the optimal synthetic routes for 2-(Cyclobutylmethoxy)-5-methyl-1,3,4-thiadiazole?

The synthesis of this compound typically involves copper-catalyzed cross-coupling reactions. For example, substituted iodobenzene and 5-methyl-1,3,4-thiadiazole-2-thiol can react in dimethyl sulfoxide (DMSO) at 70–80°C for 24–36 hours using CuI as a catalyst and 2-picolinic acid as a ligand . Cyclobutylmethoxy groups may be introduced via nucleophilic substitution or Mitsunobu reactions. Optimization includes monitoring reaction progress via TLC and HPLC to ensure purity and yield.

Basic: How is the molecular structure of this compound confirmed experimentally?

Structural confirmation employs:

  • X-ray crystallography (using software like WinGX and ORTEP for refinement and visualization) to determine bond lengths, angles, and packing .
  • Spectroscopic methods :
    • ¹H/¹³C NMR to verify substituent integration and coupling patterns.
    • IR spectroscopy to identify functional groups (e.g., C-O-C, C-S-C) .
    • Mass spectrometry (EI or ESI) to confirm molecular weight .

Advanced: What computational methods (e.g., DFT) are used to predict vibrational spectra and electronic properties?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates:

  • Vibrational frequencies (IR/Raman) by correlating experimental peaks with theoretical modes .
  • Frontier molecular orbitals (HOMO-LUMO) to assess electronic transitions and reactivity .
  • Electrostatic potential maps to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA is used, with results validated against experimental data .

Advanced: How does this compound interact with biological targets, such as kinase pathways?

In vitro studies using A549 lung carcinoma cells reveal mechanisms like:

  • ERK pathway inhibition : Western blotting detects reduced phosphorylated ERK levels after treatment .
  • Cell cycle arrest : Flow cytometry (propidium iodide staining) shows G1/S phase blockade .
  • Molecular docking (AutoDock Vina) predicts binding affinity to ATP-binding pockets of kinases, with binding poses validated by MD simulations .

Basic: What spectroscopic and chromatographic methods characterize impurities in synthesized batches?

  • HPLC with C18 columns and UV detection (λ = 254 nm) identifies byproducts.
  • TLC (silica gel, ethyl acetate/hexane eluent) monitors reaction progress.
  • Elemental analysis (C, H, N, S) ensures stoichiometric purity .

Advanced: Are there studies on fluorescence properties of similar thiadiazole derivatives for material science?

While direct data on this compound is limited, structurally related thiadiazoles (e.g., 2-(4-methoxyphenyl)-5-styryl-1,3,4-thiadiazole) exhibit blue-light emissionem = 390–550 nm) due to extended conjugation. Fluorescence quantum yields are measured via comparative actinometry, with excitation/emission spectra recorded using fluorometers .

Advanced: How do substituents (e.g., cyclobutylmethoxy) influence reactivity and bioactivity in thiadiazole derivatives?

  • Steric effects : Bulky cyclobutyl groups reduce nucleophilic substitution rates but enhance membrane permeability .
  • Electron-withdrawing/donating effects : Methoxy groups alter electron density, impacting H-bonding (e.g., with kinase active sites) .
  • Comparative SAR studies using analogs (e.g., methyl vs. phenyl substituents) reveal trends in cytotoxicity (IC50 values via MTT assays) .

Basic: What are common side reactions or impurities during synthesis, and how are they mitigated?

  • Oxidation of thiol intermediates : Controlled under inert atmosphere (N2/Ar) .
  • Dimerization : Minimized by using dilute reaction conditions.
  • Byproduct identification : LC-MS and 2D NMR (COSY, HSQC) resolve structural ambiguities .

Advanced: What in silico models predict the pharmacokinetics of this compound?

  • ADMET prediction (SwissADME, pkCSM): Estimates logP (lipophilicity), BBB permeability, and CYP450 inhibition .
  • Molecular dynamics (MD) simulations (GROMACS) assess stability in lipid bilayers for bioavailability predictions .

Advanced: How can contradictions in reported biological activity data be resolved?

Discrepancies (e.g., varying IC50 values) may arise from:

  • Assay conditions : Differences in cell lines (A549 vs. HeLa), serum concentrations, or incubation times .
  • Purity : Impurities >5% skew results; rigorous HPLC purification (>95%) is critical .
  • Statistical validation : Replicate studies (n ≥ 3) and ANOVA analysis confirm significance .

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